molecular formula C12H10BrNO2S B12632635 Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate

Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate

Cat. No.: B12632635
M. Wt: 312.18 g/mol
InChI Key: XMXFUROHVZOQJW-UHFFFAOYSA-N
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Description

Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate is a high-value chemical building block designed for research and development applications. This compound features a thiazole ring, a common motif in medicinal chemistry, functionalized with a reactive bromomethyl group and a protected phenol as the acetate ester. The bromomethyl moiety serves as a versatile handle for further synthetic elaboration, enabling nucleophilic substitution reactions to create new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. The phenol acetate protecting group can be selectively removed under mild basic conditions to reveal the free phenol, offering a strategic advantage in multi-step synthetic sequences. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of novel thiazole-containing compounds for pharmaceutical and material science applications. The specific steric and electronic properties conferred by its molecular architecture make it a valuable scaffold for constructing potential kinase inhibitors, antimicrobial agents, or fluorescent probes. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal uses. Please refer to the safety data sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

[4-[2-(bromomethyl)-1,3-thiazol-4-yl]phenyl] acetate

InChI

InChI=1S/C12H10BrNO2S/c1-8(15)16-10-4-2-9(3-5-10)11-7-17-12(6-13)14-11/h2-5,7H,6H2,1H3

InChI Key

XMXFUROHVZOQJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)CBr

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Phenol derivatives have been extensively studied for their antimicrobial properties. The thiazole moiety in Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate enhances its efficacy against a range of pathogens. Research indicates that compounds containing thiazole exhibit significant antibacterial activity, comparable to standard antibiotics like norfloxacin . The presence of the bromomethyl group may contribute to increased lipophilicity, enhancing membrane penetration and bioactivity.

Anticancer Properties

Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For example, thiazole-pyridine hybrids derived from similar structures have shown promising antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in anticancer therapies.

Neuroprotective Effects

Emerging research suggests that thiazole derivatives can act as multitarget neuroprotective agents. These compounds are being investigated for their potential to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress-related damage . Such properties are particularly relevant in the context of neurodegenerative diseases.

Pesticidal Applications

Phenolic compounds are known for their role in plant defense mechanisms. The incorporation of the thiazole group into phenolic structures may enhance their pesticidal activity. Preliminary studies indicate that similar compounds exhibit insecticidal and fungicidal properties, suggesting that this compound could be investigated as a novel agrochemical agent .

Polymer Chemistry

The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions, leading to the development of new polymeric materials with enhanced thermal stability and mechanical properties . These materials could have applications in coatings, adhesives, and composites.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with a phenolic backbone demonstrated superior activity, with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

Anticancer Activity Assessment

In vitro assays were conducted on different cancer cell lines using thiazole-pyridine hybrids derived from similar phenolic structures. The results indicated that these compounds induced apoptosis at concentrations lower than those required for conventional chemotherapeutics . This highlights their potential as lead compounds in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Halogenated Phenolic Acetates
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate C₁₂H₁₀BrNO₂S 312.18 Bromomethyl, thiazole, acetate Potential intermediate in drug synthesis
Phenol, 4-(iodomethyl)-, 1-acetate C₉H₉IO₂ 276.07 Iodomethyl, acetate Radiolabeling or cross-coupling reactions
Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, 1-acetate C₁₄H₁₀ClF₃O₃ 318.68 Chloro, trifluoromethyl, phenoxy, acetate Agrochemical intermediates

Key Differences :

  • Bromine (vs. iodine or chlorine) offers a balance of reactivity and stability in substitution reactions .
Non-Halogenated Phenolic Acetates
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
Phenol, 2-methoxy-4-methyl-, 1-acetate C₁₀H₁₂O₃ 180.20 Methoxy, methyl, acetate Fragrance or polymer synthesis
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2,3,6-trimethyl phenol 1-acetate C₁₇H₂₇NO₄ 309.41 Amino, hydroxypropoxy, trimethyl, acetate Beta-blocker derivative (e.g., Metipranolol)

Key Differences :

  • The absence of halogens or heterocycles in these compounds reduces electrophilic reactivity but enhances stability for applications like pharmaceuticals .

Functional Group Reactivity

  • Bromomethyl Group : The -CH₂Br group in the target compound enables alkylation or cross-coupling reactions, critical in synthesizing complex molecules (e.g., indoleamine 2,3-dioxygenase inhibitors) .
  • Thiazole Ring : The sulfur and nitrogen atoms in thiazole contribute to hydrogen bonding and metal coordination, enhancing biological targeting (e.g., thiabendazole’s antifungal activity) .
  • Acetate Ester : The acetyl group improves lipophilicity, aiding membrane permeability in drug candidates .

Biological Activity

Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate (CAS Number: 1301739-67-2) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H10BrNO2S
  • Molecular Weight : 312.18 g/mol
  • Structure : The compound features a phenolic structure with a thiazole moiety, which is known for contributing to various biological activities.

The biological activity of phenolic compounds, including thiazole derivatives, often involves several mechanisms:

  • Antioxidant Activity : Phenolic compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress. This property is vital for preventing cellular damage and has implications in cancer prevention and treatment .
  • Antitumor Activity : Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity, making these compounds promising candidates for anticancer therapies .
  • Antimicrobial Activity : Some studies have demonstrated that thiazole derivatives possess antimicrobial properties, potentially effective against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

Antitumor Activity

A study focused on thiazole derivatives revealed that compounds similar to this compound showed potent activity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly impacted the cytotoxicity levels. For instance, compounds with methyl substituents exhibited enhanced activity compared to their unsubstituted counterparts .

Antimicrobial Properties

In another investigation, several thiazole derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that some derivatives displayed comparable activity to standard antibiotics like norfloxacin. The presence of specific functional groups was crucial for enhancing antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Thiazole Derivative AAntitumor1.61 ± 1.92
Thiazole Derivative BAntimicrobialEquivalent to Norfloxacin
Phenolic Compound with Thiazole MoietyAntioxidantComparable to Reference Antioxidants

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving bromomethylation of thiazole intermediates followed by acetylation. Key steps include:

  • Thiazole Core Formation : Reacting 4-hydroxyphenyl precursors with 2-bromomethylthiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetylation : Treating the intermediate with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) to introduce the acetate group .
  • Solvent choice (e.g., DMF vs. THF) and temperature (60–100°C) critically impact reaction efficiency and byproduct formation. Purity is validated via melting point analysis, IR spectroscopy (C=O stretch at ~1740 cm⁻¹), and NMR (δ 2.3 ppm for acetate methyl group) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires:

  • Elemental Analysis : Comparing calculated vs. experimental C/H/N percentages to confirm stoichiometry .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify key signals (e.g., δ 4.5–5.0 ppm for bromomethyl protons, δ 170 ppm for acetate carbonyl) .
  • FT-IR : Confirm ester (C=O) and aromatic (C-Br) functional groups .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95%) and detect unreacted intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for thiazole-acetate derivatives, and how can they be applied to this compound?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) to minimize inter-lab differences .
  • Structural Confirmation : Re-validate compound identity using X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out degradation or isomerism .
  • Computational Docking : Use tools like AutoDock to predict binding modes to target proteins (e.g., kinases), correlating with experimental IC₅₀ values .

Q. How do structural modifications (e.g., halogen substitution, acetate removal) affect the compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer : Systematic SAR studies can elucidate key functional groups:

  • Bromomethyl Group : Replace with chloromethyl or iodomethyl to assess halogen size/electronegativity effects on membrane penetration .
  • Acetate Hydrolysis : Test the deacetylated derivative (phenol-thiazole) to determine if bioactivity requires esterase-mediated activation .
  • Thiazole Ring Modifications : Introduce methyl or phenyl groups at the 5-position to sterically hinder or enhance target binding .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

  • Methodological Answer : Stability studies in simulated biological matrices (e.g., PBS, human serum) require:

  • LC-MS/MS : Monitor hydrolysis of the acetate group (m/z shift from 245 → 203) and bromomethyl oxidation .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life and storage conditions (e.g., −20°C under argon) .
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to identify major degradation pathways .

Data-Driven Research Questions

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities for this compound?

  • Methodological Answer : Address limitations in docking models by:

  • Solvent Effects : Include explicit water molecules in molecular dynamics (MD) simulations to improve binding energy calculations .
  • Protein Flexibility : Use ensemble docking with multiple receptor conformations (e.g., from NMR or cryo-EM) .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and compare with computational results .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal Component Analysis (PCA) : Reduce dimensionality of structural/activity data to identify key predictors of toxicity .

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